molecular formula C6H6N2S B13942786 2-Methylimidazo[5,1-b]thiazole

2-Methylimidazo[5,1-b]thiazole

Cat. No.: B13942786
M. Wt: 138.19 g/mol
InChI Key: PLXOIVHYYLFHNH-UHFFFAOYSA-N
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Description

2-Methylimidazo[5,1-b]thiazole is a high-purity heterocyclic compound supplied for non-human research applications. This chemical scaffold is recognized in medicinal chemistry for its diverse pharmacological potential and is a subject of interest in various therapeutic areas. The imidazo[5,1-b]thiazole scaffold is structurally classified as a fused heterobicycle, containing both imidazole and thiazole rings. The introduction of a methyl group at the 2-position contributes to the compound's electronic profile and can influence its metabolic stability. The molecular formula is C6H6N2S, with a molecular weight of 138.19 g/mol. It is registered under CAS Registry Number 165666-88-6 . Researchers utilize this core structure and its derivatives in multiple fields of investigation. In oncology, structurally related imidazo[2,1-b]thiazole derivatives have demonstrated potent anti-proliferative activity against cancer cell lines, such as breast cancer MCF-7 cells, by inducing apoptosis and cell cycle arrest . In infectious disease research, the imidazo[2,1-b]thiazole-5-carboxamide (ITA) class has shown exceptional promise as a novel anti-tuberculosis agent, targeting QcrB, a component of the mycobacterial electron transport chain . Furthermore, various derivatives have been synthesized and evaluated for antimycobacterial and antiviral properties, highlighting the versatility of this chemical platform for developing anti-infective agents . The scaffold's significance is historically validated by derivatives like Levamisole, an anthelmintic and immunomodulator . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

IUPAC Name

2-methylimidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C6H6N2S/c1-5-3-8-4-7-2-6(8)9-5/h2-4H,1H3

InChI Key

PLXOIVHYYLFHNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=NC=C2S1

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of 2-Methylimidazo[5,1-b]thiazole typically involves the construction of the imidazo[5,1-b]thiazole fused ring system through cyclization reactions starting from appropriately substituted precursors. The methyl group at position 2 is introduced either via methylated starting materials or by post-cyclization modifications.

Sulfonylation of Imidazo[2,1-b]thiazole Derivatives as a Related Methodology

Although direct methods for 2-Methylimidazo[5,1-b]thiazole are less frequently reported, closely related imidazo[2,1-b]thiazole derivatives provide insight into synthetic strategies. For example, sulfonylation of 6-substituted imidazo[2,1-b]thiazole derivatives with chlorosulfonic acid has been demonstrated as an effective method to introduce sulfonyl chloride groups, which can be further functionalized. This process involves heating the imidazo[2,1-b]thiazole derivative with neat chlorosulfonic acid at 100–130°C, followed by quenching in ice and filtration to isolate the sulfonyl chloride product with yields around 61% (Table 1).

Step Reagents & Conditions Yield (%) Product Description
1 6-Bromoimidazo[2,1-b]thiazole + chlorosulfonic acid (120°C, 2 h) 61 6-Bromoimidazo[2,1-b]thiazole-5-sulfonyl chloride (white solid)

Table 1: Example of sulfonylation in imidazo[2,1-b]thiazole derivatives

This method highlights the thermal stability and reactivity of the fused ring system under strongly acidic conditions, which may be adapted for methylated analogues.

One-Pot Ionic Liquid Promoted Synthesis

A modern and efficient approach involves the one-pot synthesis promoted by ionic liquids, which serve as green solvents and catalysts. For related fused heterocycles such as imidazo[2,1-b]thiadiazoles, the reaction of aldehydes, thiosemicarbazide, and phenacyl bromides in the presence of ionic liquid [bmim]Br at 80°C for 30–45 minutes yields the target fused heterocycles in good purity after recrystallization (Table 2).

Step Reagents & Conditions Reaction Time Product Yield Notes
1 Imidazo[2,1-b]thiadiazole-5-carbaldehyde + thiosemicarbazide + phenacyl bromide + [bmim]Br in ethanol (80°C) 30-45 min High Recrystallization from ethanol

Table 2: Ionic liquid promoted one-pot synthesis of fused heterocycles related to imidazo[5,1-b]thiazole

While this method is reported for thiadiazole derivatives, its principles can be adapted for the imidazo[5,1-b]thiazole scaffold, offering a rapid and environmentally friendly synthetic route.

Stepwise Synthesis via Hydrazide Intermediates

Another synthetic route involves the preparation of hydrazide intermediates from ethyl ester precursors of imidazo[2,1-b]thiazole derivatives, followed by condensation with cyclic ketones or other electrophiles to yield substituted imidazo[2,1-b]thiazoles. For example, ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate hydrobromide is converted to the corresponding acetohydrazide, which is then refluxed with cyclic ketones in ethanol to form hydrazones. These hydrazones can be further modified by reaction with mercaptoacetic acid derivatives to yield acetamides (Table 3).

Step Reagents & Conditions Reaction Time Product Yield Notes
1 Ethyl ester hydrobromide + hydrazine hydrate (reflux in ethanol) Several hours Moderate Formation of acetohydrazide
2 Acetohydrazide + cyclic ketone (reflux in ethanol) 6 hours Good Formation of hydrazone derivatives
3 Hydrazone + mercaptoacetic acid (reflux in benzene with Dean-Stark) 6 hours Good Formation of substituted acetamides

Table 3: Stepwise synthesis of substituted imidazo[2,1-b]thiazole derivatives via hydrazide intermediates

This method allows for structural diversification at the 3-position of the imidazo[2,1-b]thiazole ring and can be adapted for methyl substitution at position 2 by choosing appropriate starting materials.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Sulfonylation with chlorosulfonic acid High temperature, strong acid, direct sulfonylation Good yields, straightforward isolation Harsh conditions, safety concerns
Ionic liquid one-pot synthesis Mild conditions, green solvent, rapid reaction Environmentally friendly, efficient Limited reports on exact 2-methyl derivatives
Stepwise hydrazide approach Versatile, allows structural modifications Enables diverse substitutions Multi-step, longer reaction times

Summary and Outlook

The preparation of 2-Methylimidazo[5,1-b]thiazole and its derivatives can be achieved through several synthetic routes:

  • Direct sulfonylation of imidazo[2,1-b]thiazole derivatives under acidic conditions provides a robust method for functionalization relevant to the fused ring system.
  • Ionic liquid-promoted one-pot syntheses offer a modern, green chemistry approach that could be adapted for 2-methyl analogues.
  • Stepwise synthesis via hydrazide intermediates allows for the introduction of various substituents and fine-tuning of the molecular structure.

Future research may focus on optimizing these methods specifically for 2-Methylimidazo[5,1-b]thiazole, improving yields, and exploring catalytic systems to enhance reaction efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: Imidazo[5,1-b]thiazole, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[5,1-b]thiazole derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Imidazo[2,1-b]thiazole Derivatives

These derivatives are among the most studied imidazothiazoles. Key differences from 2-methylimidazo[5,1-b]thiazole include:

  • Ring Fusion : The imidazo[2,1-b]thiazole system has a different ring fusion pattern, leading to distinct electronic and steric properties.
  • Biological Activities : Imidazo[2,1-b]thiazoles exhibit broad-spectrum activities, including antitubercular (e.g., 5-nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole) and anticancer properties (e.g., compounds targeting p53-MDM2 interactions) .
  • Drug-Likeness : In silico studies show that imidazo[2,1-b]thiazoles generally comply with Lipinski’s rule of five, with favorable logP values and hydrogen bonding capacities .

Pyrazolo[5,1-b]thiazole Derivatives

  • Pharmacology : These compounds demonstrate potent antimicrobial and anticancer activities. For example, synthesized pyrazolothiazoles showed MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans .

Benzo-Fused Imidazothiazoles

  • Comparison: The benzo-fusion enhances aromatic stacking interactions, improving target binding compared to non-fused analogs.

Thiadiazole and Spirooxindole Hybrids

  • Thiadiazole Derivatives : Imidazo[2,1-b][1,3,4]thiadiazoles show antitumor activity, with IC₅₀ values in the micromolar range against MCF-7 and HeLa cell lines .
  • Spirooxindole Hybrids: Compounds like spirooxindole-imidazo[2,1-b]thiazole hybrids exhibit stereoselective synthesis and diverse non-covalent interactions (e.g., H...H, Cl...H) critical for crystal stability .

Data Tables

Table 1: Key Pharmacological Activities of Selected Imidazothiazole Derivatives

Compound Class Biological Activity Example Activity/IC₅₀ Reference
Imidazo[2,1-b]thiazole Antitubercular MIC: 1.56 µg/mL (M. tuberculosis)
Benzo[d]imidazo[5,1-b]thiazole PDE10A Inhibition IC₅₀: <10 nM
Pyrazolo[5,1-b]thiazole Antifungal MIC: 8 µg/mL (C. albicans)
Spirooxindole Hybrid Anticancer IC₅₀: 12 µM (MCF-7)

Table 2: Physicochemical Properties Comparison

Property Imidazo[2,1-b]thiazole Benzo[d]imidazo[5,1-b]thiazole 2-Methylimidazo[5,1-b]thiazole*
Molecular Weight (g/mol) ~200–250 283.35 (e.g., 5-bromo derivative) ~214.29 (predicted)
logP 2.1–3.5 3.0–3.8 ~2.5 (estimated)
Hydrogen Bond Acceptors 2–4 3–5 2–3
Drug-Likeness (Lipinski) Compliant Compliant Compliant (predicted)

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